![molecular formula C16H15BrN6O2 B5084299 3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)
3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
The compound “3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine” belongs to a class of heterocyclic compounds that have been explored for various chemical and potential biological activities. Its structural components suggest a multifaceted approach to synthesis and a complex array of physical and chemical properties worthy of detailed exploration.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, often starting from hydrazonoyl halides, hydroximoyl halides, or heterocyclic amines, leading to a diverse set of pyrazolo and pyridazine derivatives. These methods highlight the versatility and complexity of synthesizing such compounds, where specific conditions tailor the final products' structure and functional groups (Abdelhamid, Fahmi, & Baaiu, 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be elucidated using elemental analyses and spectral data. These techniques provide insights into the compounds' framework and the position of various substituents, which are crucial for understanding their reactivity and properties. The structural elucidation is an essential step in confirming the identity of such synthesized compounds and their potential functional applications.
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions, such as reactions with hydrazonoyl halides, leading to the formation of new pyrazole, pyridazine, and triazine derivatives. These reactions are fundamental for modifying the chemical structure and thus the properties of the compounds for specific applications. The reactivity towards different reagents opens avenues for further functionalization of the core structure (Abdelhamid et al., 2005).
properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O2/c17-13-3-2-12(25-13)16(24)22-10-8-21(9-11-22)14-4-5-15(20-19-14)23-7-1-6-18-23/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVHGXSNCXJPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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